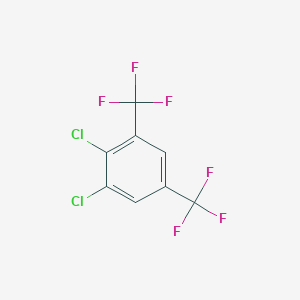

1,2-Dichloro-3,5-bis(trifluoromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F6/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14,15)16/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJYEKJTYRKRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity and Reaction Mechanisms

Influence of Electron-Withdrawing Groups on Aromatic Reactivity and Stability

The reactivity of an aromatic ring is fundamentally controlled by the electron density of its π-system. Substituents that donate electrons to the ring increase its nucleophilicity, activating it towards electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it towards electrophiles but activating it for nucleophilic attack. youtube.com

In 1,2-dichloro-3,5-bis(trifluoromethyl)benzene, all four substituents are potent EWGs. Their effects are primarily mediated through two mechanisms: the inductive effect (-I) and the resonance effect (±M or ±R).

Trifluoromethyl (-CF₃) Group: The -CF₃ group is one of the most powerful EWGs used in organic chemistry. youtube.com This is due to the strong inductive pull of the three highly electronegative fluorine atoms. It strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by withdrawing electron density through the sigma bond network (-I effect). It also deactivates the ring through a resonance effect (-M effect), further pulling electron density from the π-system. youtube.com

The combination of two -CF₃ groups and two chlorine atoms renders the aromatic ring of this compound exceptionally electron-deficient. This severe deactivation makes electrophilic substitution reactions extremely difficult, while simultaneously making the ring highly susceptible to nucleophilic aromatic substitution. The cumulative electron withdrawal enhances the stability of anionic intermediates, a key factor in its reaction pathways.

| Substituent | Inductive Effect (-I) | Resonance Effect (M) | Overall Effect on Electrophilic Aromatic Substitution |

| -CF₃ | Very Strong Withdrawing | Strong Withdrawing (-M) | Strongly Deactivating (meta-directing) |

| -Cl | Strong Withdrawing | Weak Donating (+M) | Deactivating (ortho, para-directing) |

This interactive table summarizes the electronic effects of the substituents.

Investigation of Nucleophilic and Electrophilic Reaction Pathways

Given the electron-poor nature of the ring, the reaction pathways for this compound are highly polarized towards nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr):

This is the predominant reaction pathway for this compound. The SNAr mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The presence of strong EWGs ortho and/or para to the leaving group is crucial for stabilizing this negatively charged intermediate. youtube.com

In this compound, a nucleophile (Nu⁻) can attack either the carbon at position 1 or position 2, displacing a chloride ion.

Attack at C-1: The resulting Meisenheimer complex is stabilized by the ortho-CF₃ group at position 5 and the meta-CF₃ group at position 3.

Attack at C-2: The intermediate is stabilized by the ortho-CF₃ group at position 3 and the meta-CF₃ group at position 5.

The regioselectivity of the substitution—whether the C-1 or C-2 chlorine is replaced—depends on the relative stability of these two potential Meisenheimer intermediates. Computational studies on similar molecules suggest that the stability is maximized when the negative charge is delocalized onto the carbon atoms bearing the strongly electron-withdrawing groups. Both pathways benefit from significant stabilization, making the molecule a prime substrate for sequential SNAr reactions, where different nucleophiles can be introduced in a stepwise manner. nih.gov

Electrophilic Aromatic Substitution (EAS):

Electrophilic attack on this molecule is highly disfavored. The four EWGs create a significant energy barrier for the formation of the positively charged Wheland intermediate (arenium ion), which is a key step in the EAS mechanism. youtube.com The electron-withdrawing substituents destabilize this carbocation, slowing the reaction rate dramatically compared to benzene. youtube.com

If a reaction were to be forced under extremely harsh conditions with a potent superelectrophile, the substitution would be directed to the positions that are least deactivated. In this molecule, the C-4 and C-6 positions are meta to three of the EWGs and ortho/para to one, making them the most likely (though still highly unreactive) sites for an electrophile to attack.

Catalytic Systems and Mechanistic Studies in Fluorinated Benzene Transformations

While SNAr is a primary pathway, modern catalytic methods offer alternative routes for transforming this compound. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, even with electron-deficient aryl halides. mdpi.com

Common catalytic cycles for reactions like Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), or Buchwald-Hartwig amination (with amines) typically involve three key steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-chlorine bond of the aromatic ring. For electron-deficient substrates like this compound, this step is often facilitated.

Transmetalation: The organic group from the coupling partner (e.g., boronic acid) is transferred to the palladium center.

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst.

The presence of multiple halogens allows for selective and sequential cross-coupling reactions by carefully choosing the catalyst and reaction conditions. For instance, a more reactive C-Cl bond could potentially be functionalized first, leaving the second for a subsequent transformation. The choice of ligands on the palladium catalyst (e.g., bulky, electron-rich phosphines) is critical for optimizing the reaction with sterically hindered and electronically deactivated substrates. mdpi.com

Computational Chemistry Approaches to Reaction Mechanism Prediction and Analysis

Computational chemistry, particularly using Density Functional Theory (DFT), provides invaluable insights into the reactivity and mechanisms of complex molecules like this compound. nih.gov These theoretical methods allow for the prediction and analysis of properties that are difficult to measure experimentally.

Key applications of computational chemistry for this molecule include:

Mapping Electrostatic Potential (ESP): ESP maps visualize the charge distribution on the molecule. For this compound, these maps would show a highly positive (blue) potential on the aromatic ring, confirming its electron-deficient character and susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: The energy and location of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The low-lying LUMO of this molecule would be distributed across the aromatic ring, indicating favorable sites for nucleophilic attack.

Transition State and Intermediate Analysis: DFT calculations can determine the structures and energies of transition states and intermediates, such as the Meisenheimer complexes in an SNAr reaction. nih.gov By comparing the calculated activation energies for attack at C-1 versus C-2, a definitive prediction of the regioselectivity of nucleophilic substitution can be made. nih.gov For the highly unfavorable EAS pathway, computational models can quantify the high energy barrier, confirming the molecule's inertness to electrophiles.

Bond Dissociation Energy (BDE) Calculation: The strength of the C-Cl bonds can be calculated to predict which bond is more likely to be cleaved in processes like oxidative addition in catalytic cycles.

| Computational Method | Application to this compound | Predicted Outcome |

| Electrostatic Potential (ESP) Mapping | Visualize electron density distribution. | Highly positive potential on the aromatic ring, indicating electrophilic character. |

| Frontier Molecular Orbital (FMO) Analysis | Determine energy and location of HOMO and LUMO. | Low-energy LUMO centered on the ring, indicating susceptibility to nucleophiles. |

| Transition State Energy Calculation | Calculate activation barriers for reaction pathways. | Lower energy barrier for SNAr compared to EAS; predicts regioselectivity of nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Analyze charge transfer and delocalization. | Quantifies the strong electron withdrawal by substituents and stabilization in intermediates. |

This interactive table outlines how different computational methods can be applied to analyze the compound's reactivity.

Spectroscopic and Structural Characterization Methodologies in Academic Research

Application of Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

No specific ¹H, ¹³C, or ¹⁹F NMR data for 1,2-Dichloro-3,5-bis(trifluoromethyl)benzene were found in the available literature. Such data would be essential for confirming the substitution pattern on the benzene (B151609) ring and assessing the purity of the compound.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Experimental FT-IR and FT-Raman spectra for this compound, which would reveal characteristic vibrational modes for the C-Cl, C-F, and substituted benzene ring functionalities, are not publicly available.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

The mass spectrum of this compound, which would confirm its molecular weight and provide insights into its fragmentation pathways under ionization, could not be located.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis absorption data for this compound, which would provide information about its electronic transitions, is not available in the surveyed sources.

Crystallographic and Computational Structural Elucidation

X-ray Diffraction for Solid-State Molecular Geometry

There are no published X-ray crystal structures for this compound. This information would be required to definitively determine its solid-state molecular geometry, including bond lengths and angles.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to investigate the electronic structure of many-body systems. chemrxiv.org It is particularly effective for calculating the optimized geometry and electronic properties of organic molecules. nih.gov DFT methods, such as the widely used B3LYP functional, allow researchers to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy state on the potential energy surface. mdpi.comijltet.org

For this compound, a DFT calculation would begin with an initial guess of the molecular structure. The geometry would then be systematically optimized to predict key structural parameters. nih.gov These parameters would be presented in a data table, providing a detailed picture of the molecule's architecture.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative as specific research data for this compound is not available. The parameters shown are based on general principles and data for similar compounds.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (aromatic) | ~1.39 - 1.41 |

| C-Cl | ~1.73 |

| C-CF₃ | ~1.51 |

| C-F | ~1.35 |

| C-H | ~1.08 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | ~118 - 122 |

| C-C-Cl | ~119 - 121 |

| C-C-CF₃ | ~120 - 122 |

Beyond geometry, DFT is used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. ijltet.org A smaller gap suggests the molecule is more polarizable and more likely to be reactive.

Table 2: Predicted Electronic Properties for this compound (Illustrative) This table is illustrative as specific research data for this compound is not available.

| Property | Predicted Value |

|---|---|

| HOMO Energy | (eV) |

| LUMO Energy | (eV) |

| HOMO-LUMO Gap (ΔE) | (eV) |

Advanced Quantum Chemical Analyses (e.g., Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF))

To gain deeper insights into bonding, charge distribution, and reactive sites, researchers employ more advanced analyses that build upon the initial DFT calculations.

Molecular Electrostatic Potential (MEP) The MEP is a visual tool used to predict the reactive behavior of a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. researchgate.net

Red/Yellow Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas would likely be concentrated around the electronegative chlorine and fluorine atoms.

Blue Regions: Indicate positive potential, are electron-deficient, and represent sites for nucleophilic attack. These would be expected near the hydrogen atom on the aromatic ring.

Green Regions: Represent neutral or weakly polarized areas.

The MEP map provides an intuitive guide to the molecule's intermolecular interaction patterns and potential sites for chemical reactions. researchgate.net

Electron Localization Function (ELF) ELF is a method that maps the probability of finding an electron pair in a given region of the molecule. It provides a clear picture of core electrons, covalent bonds, and lone pairs. For the target molecule, an ELF analysis would visually distinguish the covalent C-C, C-H, C-Cl, and C-F bonds from the non-bonding electron pairs located on the halogen atoms, offering a detailed topological understanding of the chemical bonding within the molecule.

While specific research applying these powerful computational tools to this compound has not been identified, their application to analogous structures demonstrates their indispensable role in modern chemical characterization. mdpi.comrsc.orgijltet.org Such studies provide a foundational understanding of molecular structure and reactivity that is essential for the rational design of new materials and chemical entities.

Research Applications in Advanced Chemical Synthesis and Materials Science

Utility as Building Blocks for Complex Organic Molecules

The strategic placement of reactive chlorine atoms and robust trifluoromethyl groups on the benzene (B151609) ring makes 1,2-Dichloro-3,5-bis(trifluoromethyl)benzene a versatile precursor for the synthesis of more complex organic structures.

This compound serves as a key starting material in the multi-step synthesis of various specialty organic compounds. The chlorine atoms can be substituted through nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the introduction of a wide array of functional groups. The trifluoromethyl groups, known for their high electronegativity and lipophilicity, enhance the chemical and thermal stability of the resulting molecules. chemimpex.com These properties are highly desirable in the development of compounds for specialized applications, including those in the electronics and pharmaceutical industries. For instance, derivatives of bis(trifluoromethyl)benzene are utilized as intermediates in the synthesis of agrochemicals and specialty polymers. chemimpex.com

The dichloro- and bis(trifluoromethyl)-substituted benzene core is an important structural motif for the creation of high-performance fluorinated polymers. These polymers are known for their exceptional thermal stability, chemical resistance, and unique optical and electrical properties. pageplace.deresearchgate.net Compounds structurally related to this compound can be polymerized or copolymerized to produce materials such as fluorinated polyimides and poly(arylene ether)s. pageplace.deresearchgate.net These materials find applications in demanding environments, for example, in the aerospace industry, as coatings, and in the fabrication of advanced electronic components. chemimpex.compageplace.de The presence of the trifluoromethyl groups contributes to a low dielectric constant and high glass transition temperatures in the resulting polymers. researchgate.net

Interactive Data Table: Properties of Selected Fluorinated Polymers

| Polymer Type | Monomer Precursors (Examples) | Key Properties | Potential Applications |

| Fluorinated Polyimides | Diamines with trifluoromethyl groups, Dianhydrides | High thermal stability, good mechanical properties, low dielectric constant, chemical resistance | Aerospace components, flexible electronics, high-temperature adhesives |

| Fluorinated Poly(arylene ether)s | Bisphenols and dihalides with fluorine substituents | Excellent thermal and oxidative stability, good processability, low water absorption | Membranes for gas separation, insulation for microelectronics, high-performance composites |

Contributions to Specialized Chemical Industries (e.g., Pigments, Optoelectronics)

The unique electronic properties conferred by the trifluoromethyl groups make benzene derivatives containing them suitable for applications in specialized chemical industries. In the field of optoelectronics, for example, chromophores containing 3,5-bis(trifluoromethyl)benzene moieties have been synthesized and investigated for their nonlinear optical properties. mdpi.comresearchgate.net These materials are of interest for applications in high-speed data communication and optical signal processing. researchgate.net The introduction of the 3,5-bis(trifluoromethyl)benzene group can help to suppress undesirable dipole-dipole interactions between chromophores, leading to improved electro-optic activity. mdpi.comresearchgate.net While the specific use of this compound in pigments is not detailed, its structural features suggest potential as a precursor for the synthesis of specialty dyes and pigments with high stability.

Role in Analytical Method Development and Validation (e.g., Chromatography)

In the field of analytical chemistry, well-characterized and stable compounds are essential for method development and validation. Due to its defined structure and expected stability, this compound can serve as a reference standard in chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its volatility and thermal stability would make it particularly suitable for GC analysis. Furthermore, its distinct mass spectral fragmentation pattern would be useful in mass spectrometry (MS) for identification and quantification purposes. While specific studies detailing its use in this capacity were not found, compounds with similar characteristics are routinely employed for these purposes.

Environmental Behavior and Degradation Studies

Environmental Fate and Persistence of Halogenated Trifluoromethyl Aromatics

Halogenated aromatic compounds are a class of chemicals known for their stability and, consequently, their persistence in the environment. The presence of both chlorine and trifluoromethyl groups on the benzene (B151609) ring of 1,2-dichloro-3,5-bis(trifluoromethyl)benzene suggests a high degree of recalcitrance. The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing significantly to the persistence of polyfluorinated compounds mdpi.com. Similarly, the carbon-chlorine bond in aromatic systems is also stable, making chlorinated benzenes resistant to degradation nih.gov.

The combination of these halogen substituents is expected to render this compound highly persistent in various environmental compartments, including soil, water, and sediments. Lower chlorinated benzenes can be biodegradable under aerobic conditions, while higher chlorinated benzenes are more susceptible to anaerobic degradation through reductive dechlorination nih.govmicrobe.com. However, the presence of trifluoromethyl groups can significantly alter the electronic properties of the aromatic ring, potentially affecting microbial degradation pathways mdpi.com.

Studies on other halogenated aromatic compounds have shown that their environmental distribution is governed by factors such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). While specific data for this compound are scarce, related compounds like dichlorobenzenes are known to be priority environmental pollutants due to their widespread use and detection in the environment . The persistence of such compounds raises concerns about their potential for long-range transport and bioaccumulation.

Table 1: General Environmental Behavior of Related Halogenated Aromatic Compounds

| Compound Class | Key Physicochemical Properties | General Environmental Fate | Reference |

|---|---|---|---|

| Chlorinated Benzenes | Moderate to low water solubility, volatile | Subject to volatilization and atmospheric transport. Lower chlorinated congeners are more amenable to aerobic biodegradation, while higher chlorinated ones undergo anaerobic reductive dechlorination. | nih.govmicrobe.com |

| Fluorinated Aromatic Compounds | High chemical stability due to strong C-F bonds | Generally persistent. Biodegradation is often slow and may be initiated at other non-fluorinated sites on the molecule. | mdpi.comnih.gov |

| Poly- and Perfluoroalkyl Substances (PFAS) | High persistence, resistance to degradation | Ubiquitous in the environment, with concerns for bioaccumulation and long-range transport. Biodegradation is very limited. | mdpi.com |

Abiotic and Biotic Degradation Pathways Investigation

The degradation of this compound in the environment can theoretically proceed through both abiotic (non-biological) and biotic (biological) pathways.

Abiotic Degradation:

Abiotic degradation processes that could potentially act on this compound include photolysis and hydrolysis.

Photolysis: Photochemical degradation occurs when a molecule absorbs light energy, leading to its breakdown. Aromatic compounds can undergo photodegradation, and the presence of halogens can influence the reaction rates and pathways uwaterloo.ca. For instance, the photochemical reactivity of 3,5-diamino-trifluoromethyl-benzene has been demonstrated, leading to defluorination upon irradiation nih.gov. It is plausible that this compound could undergo photolysis in the atmosphere or surface waters, potentially leading to the cleavage of C-Cl or C-CF3 bonds.

Hydrolysis: Hydrolysis is a chemical reaction with water that can break down certain compounds. While the C-Cl and C-F bonds on an aromatic ring are generally resistant to hydrolysis under typical environmental conditions, the presence of multiple electron-withdrawing trifluoromethyl groups could potentially influence the reactivity of the C-Cl bonds towards nucleophilic substitution by water, although this is likely to be a very slow process acs.orgacs.org.

Biotic Degradation:

Microbial degradation is a key process for the removal of many organic pollutants from the environment. The degradation of halogenated aromatic compounds by microorganisms has been extensively studied.

Aerobic Degradation: Under aerobic conditions, bacteria often initiate the degradation of chlorinated benzenes using dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to the formation of chlorocatechols that can be further metabolized nih.govnih.gov. However, the presence of two trifluoromethyl groups on this compound may hinder this enzymatic attack due to steric hindrance and altered electronic properties. Some studies suggest that biodegradation of polyfluorinated compounds is more likely to be initiated at non-fluorinated sites or other functional groups present on the molecule mdpi.com.

Anaerobic Degradation: In anaerobic environments, a common degradation pathway for highly chlorinated aromatic compounds is reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms nih.govmicrobe.com. This process is mediated by specific groups of bacteria. It is conceivable that this compound could undergo reductive dechlorination under anaerobic conditions, leading to the formation of less chlorinated trifluoromethylated benzenes. The fate of the trifluoromethyl groups under these conditions is less certain, as the C-F bond is generally recalcitrant to reductive cleavage researchgate.net.

Table 2: Potential Degradation Pathways for this compound

| Degradation Type | Potential Pathway | Expected Outcome | Likelihood/Rate | Reference |

|---|---|---|---|---|

| Abiotic | Photolysis | Cleavage of C-Cl and/or C-CF3 bonds, ring cleavage. | Possible in the atmosphere and surface waters, but rates are unknown. | uwaterloo.canih.gov |

| Hydrolysis | Slow substitution of chlorine atoms by hydroxyl groups. | Likely to be a very slow process under environmental pH and temperature. | acs.orgacs.org | |

| Biotic | Aerobic Degradation | Dioxygenase-mediated ring hydroxylation. | Likely to be slow or insignificant due to steric hindrance and electronic effects of substituents. | mdpi.comnih.govnih.gov |

| Anaerobic Degradation | Reductive dechlorination (removal of chlorine atoms). | Plausible pathway leading to less chlorinated trifluoromethylated benzenes. | nih.govmicrobe.com |

Methodological Approaches for Environmental Impact Assessment

Assessing the environmental impact of a persistent and potentially toxic chemical like this compound requires a multi-faceted approach. The methodologies for such an assessment are typically structured within a risk assessment framework that considers exposure and effects.

Exposure Assessment:

Environmental Monitoring: The first step is to determine the presence and concentration of the compound in various environmental media such as air, water, soil, sediment, and biota. This requires sensitive and specific analytical methods, likely involving gas chromatography-mass spectrometry (GC-MS) due to the compound's volatility and the need for definitive identification.

Fate and Transport Modeling: In the absence of extensive monitoring data, mathematical models can be used to predict the environmental distribution of the chemical. These models use the physicochemical properties of the compound (e.g., vapor pressure, water solubility, Kow) to estimate its partitioning between different environmental compartments and its potential for long-range transport.

Effects Assessment (Ecotoxicology):

Toxicity Testing: Standardized ecotoxicity tests are conducted on representative organisms from different trophic levels (e.g., algae, invertebrates, fish) to determine the concentrations at which adverse effects occur. This includes acute toxicity tests (short-term exposure to high concentrations) and chronic toxicity tests (long-term exposure to low concentrations) that assess effects on survival, growth, and reproduction.

Bioaccumulation Assessment: Studies are needed to determine the potential for the compound to accumulate in the tissues of organisms. This is often predicted by the Kow value, but experimental determination of the bioconcentration factor (BCF) in aquatic organisms is a more direct measure.

Risk Characterization:

Risk Quotient (RQ): The environmental risk is often characterized by calculating a risk quotient, which is the ratio of the predicted or measured environmental concentration (PEC) to the predicted no-effect concentration (PNEC) derived from toxicity data mdpi.com. An RQ value greater than one suggests a potential for adverse environmental effects.

Persistence, Bioaccumulation, and Toxicity (PBT) Assessment: For compounds suspected of being persistent, bioaccumulative, and toxic, a formal PBT assessment is often conducted. This involves comparing the compound's properties against established criteria for each of these three characteristics. Given the structure of this compound, it is a likely candidate for a PBT assessment epa.govservice.gov.uk.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,2-Dichloro-3,5-bis(trifluoromethyl)benzene, and what key intermediates are involved?

- Answer : Synthesis typically involves halogenation and trifluoromethylation. Brominated intermediates like 1-Bromo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1) are chlorinated using Lewis acid catalysts (e.g., FeCl₃) . Alternatively, nucleophilic aromatic substitution with Cl⁻ sources on trifluoromethylated precursors (e.g., 3,5-Bis(trifluoromethyl)benzoyl chloride ) is employed. Key intermediates include halogenated benzene derivatives and trifluoromethylated aromatic rings .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?

- Answer : Combine:

- ¹⁹F/¹H NMR : Use 1-Bromo-3,5-bis(trifluoromethyl)benzene as an internal standard for quantification .

- GC-MS : Detect volatile impurities (e.g., residual chlorinated byproducts) .

- X-ray crystallography : Confirm regiochemistry, especially when positional isomerism is possible .

Quantitative NMR with certified reference materials (e.g., CRM4601-b for benzoic acid derivatives ) ensures purity >95%.

Advanced Research Questions

Q. What experimental strategies mitigate competing side reactions during the introduction of trifluoromethyl groups in the synthesis of this compound?

- Answer :

- Temperature control : Maintain 65–85°C to suppress trifluoromethyl group migration .

- Reagent selection : Use Ruppert–Prakash reagent (TMSCF₃) for regioselective trifluoromethylation .

- Catalysts : CuI enhances selectivity by stabilizing transition states .

In-situ IR spectroscopy monitors intermediates (e.g., CF₃ radical formation) to optimize reaction progress .

Q. How should researchers resolve discrepancies in ¹⁹F NMR chemical shift assignments for this compound derivatives?

- Answer :

- Computational validation : Perform DFT calculations (e.g., using Gaussian) to predict shifts and compare with experimental data .

- Empirical cross-referencing : Synthesize analogs like 3,5-Bis(trifluoromethyl)benzoic acid (mp 140–144°C ) for shift calibration.

- Collaborative verification : Use multiple NMR spectrometers to rule out instrument-specific artifacts .

Q. What are the key considerations for ensuring the thermal stability of this compound in high-temperature reactions?

- Answer :

- Thermal analysis : TGA reveals decomposition thresholds (boiling points >154°C in brominated analogs ).

- Stabilizers : Add BHT (0.1–0.5 wt%) to inhibit radical degradation pathways .

- Reaction conditions : Conduct reactions under inert atmospheres (N₂/Ar) below 120°C to prevent C-Cl bond cleavage .

Q. What safety protocols are critical when handling this compound due to its reactive substituents?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.